Enantiomeric Specificity: (3R) vs. (3S) Stereochemical Outcomes
The (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8) differs from its (3S)-enantiomer (CAS 1384435-44-2) solely in the absolute configuration of the chiral center adjacent to the amine group [1]. While both compounds share identical molecular formulas (C₉H₁₂ClFN₂O) and molecular weights (218.65 g/mol), the (R)-configuration yields opposite optical rotation and distinct biological recognition properties [2]. In enantioselective enzymatic resolutions of β-aryl-β-amino acid derivatives, lipase-catalyzed hydrolysis of racemic esters (e.g., 3a-e in the study by Shahmohammadi, 2022) furnished (R)-configured unreacted esters (4a-e) with ≥99% enantiomeric excess (ee) and (S)-configured amino acids (5a-e) also with ≥99% ee, demonstrating the necessity of absolute stereochemical control in synthetic and pharmacological applications [3].
| Evidence Dimension | Absolute configuration and stereochemical outcome in chiral synthesis |
|---|---|
| Target Compound Data | (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride, (R)-configuration |
| Comparator Or Baseline | (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384435-44-2), (S)-configuration |
| Quantified Difference | Opposite enantiomer; enzymatic resolution of analogous racemic β-amino esters yields both (R)- and (S)-enantiomers with ≥99% ee after separation |
| Conditions | Lipase PSIM-catalyzed hydrolysis in iPr₂O at 45°C, analytical enantioseparation by chiral HPLC |
Why This Matters
In drug discovery, the wrong enantiomer can exhibit reduced potency, off-target effects, or even antagonistic activity; procurement of the specified (R)-enantiomer is essential for reproducibility and biological relevance in chiral environments.
- [1] American Elements. (n.d.). (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride CAS# 1384424-47-8. Retrieved April 14, 2026, from https://www.americanelements.com/1384424-47-8-3r-3-amino-3-4-fluorophenyl-propanamide-hydrochloride View Source
- [2] American Elements. (n.d.). CAS 1384435-44-2 (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride. Retrieved April 14, 2026, from https://www.americanelements.com/cas/1384435-44-2 View Source
- [3] Shahmohammadi, S. (2022). New enzymatic strategies for the preparation of pharmaceutically important enantiomeric β-amino acid derivatives (Doctoral dissertation, University of Szeged). Retrieved from https://doktori.bibl.u-szeged.hu/id/eprint/11328/ View Source
